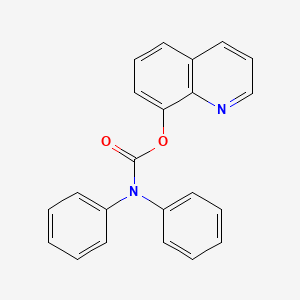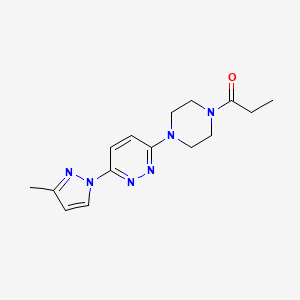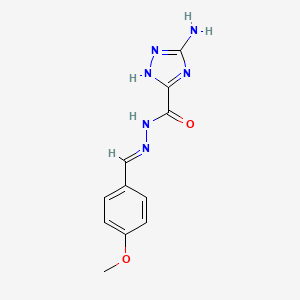![molecular formula C20H19NO3 B5565989 3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)
3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid” is an organic compound with the linear formula C20H19NO3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string: COC1=CC=CC=C1N2C(C3=CC=CC=C3)=CC=C2CCC(O)=O . This indicates the presence of a methoxyphenyl group, a phenyl group, and a pyrrol group in the compound .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is not explicitly mentioned, but can be calculated based on its formula (C20H19NO3) to be approximately 323.37 g/mol.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Materials Science Applications
- Phloretic acid, a compound similar in structure to the specified molecule, has been explored as a renewable building block for the synthesis of polybenzoxazine, demonstrating its utility in enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach highlights the potential of renewable phloretic acid as a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic molecules or macromolecules for various materials science applications (Trejo-Machin et al., 2017).
Pharmaceutical and Medicinal Chemistry
- A study on the synthesis and evaluation of antioxidant, anti-inflammatory, and antiulcer activity of conjugates of amino acids with nifedipine showcased novel compounds, including derivatives structurally similar to the specified molecule. These compounds demonstrated significant antioxidant action and efficacy against inflammation and ulceration, highlighting their potential in pharmaceutical applications (Subudhi & Sahoo, 2011).
Renewable Energy Technologies
- In the context of renewable energy, novel unsymmetrical organic sensitizers for dye-sensitized solar cell applications have been developed. These include compounds structurally related to the specified molecule, which exhibited high conversion efficiencies under standard sunlight conditions, underscoring their potential in enhancing the performance of dye-sensitized solar cells (Hagberg et al., 2008).
Antimicrobial Activity
- Research on N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties, which are structurally related to the specified molecule, has shown good antimicrobial activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Polymeric Materials and Drug Delivery Systems
- A study on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines, including compounds structurally similar to the specified molecule, demonstrated enhanced thermal stability and promising biological activities of the modified polymers. These findings highlight the potential of these compounds in medical applications and drug delivery systems (Aly & El-Mohdy, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-19-10-6-5-9-18(19)21-16(12-14-20(22)23)11-13-17(21)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWLREPNWJIKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)
![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)
![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)
